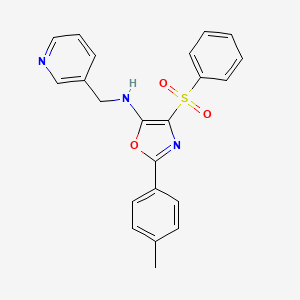
4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine is a chemical compound that belongs to the family of oxazole derivatives. It is a potent and selective inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in regulating cell survival, proliferation, and metabolism. The compound has gained considerable attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Applications De Recherche Scientifique
Redox-Activated Amines in Synthesis
The research conducted by Ociepa, Turkowska, and Gryko (2018) introduced a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This method facilitates the synthesis of functionalized alkynes and (E)-alkenes, demonstrating high chemoselectivity and mild conditions, which could be applicable to compounds similar to the chemical , highlighting its synthetic versatility (Ociepa et al., 2018).
Novel Heterocyclic Compounds
A study by Apostol et al. (2019) focused on synthesizing new organic compounds incorporating the 4-(phenylsulfonyl)phenyl moiety, leading to the formation of oxazoles with potential therapeutic applications. These compounds underwent extensive characterization and cytotoxicity evaluation, suggesting their potential in drug development (Apostol et al., 2019).
Nucleophilic Substitution and Annelation Reactions
Ranjbar‐Karimi and Mousavi (2010) explored the regiochemistry of nucleophilic substitution involving 4-phenylsulfonyl tetrafluoropyridine, which bears similarity in functional groups. Their findings contribute to the synthetic strategies for constructing complex molecules, such as difluorinated tetrahydropyrido and thiazine scaffolds, indicating the compound's potential as a precursor in diverse synthetic routes (Ranjbar‐Karimi & Mousavi, 2010).
Synthesis and Antimicrobial Evaluation
Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety, evaluating their antimicrobial efficacy. Some derivatives exhibited superior activity compared to the reference drug, indicating the importance of sulfonamide groups in enhancing biological activity (Alsaedi et al., 2019).
Surface Activity and Antimicrobial Properties
El-Sayed (2006) investigated 1,2,4-triazole derivatives for their antimicrobial activity and potential as surface-active agents. The research underscores the versatility of sulfonyl-containing compounds in creating biologically active molecules with added functional properties (El-Sayed, 2006).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-16-9-11-18(12-10-16)20-25-22(29(26,27)19-7-3-2-4-8-19)21(28-20)24-15-17-6-5-13-23-14-17/h2-14,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSAZLBQGOEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

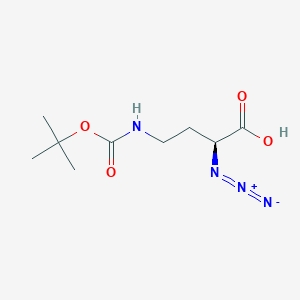
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
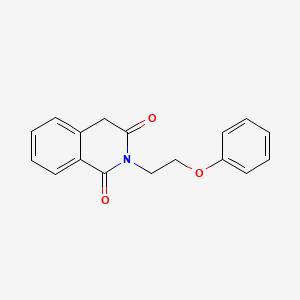
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
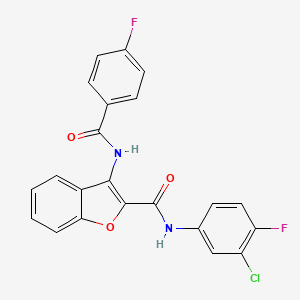
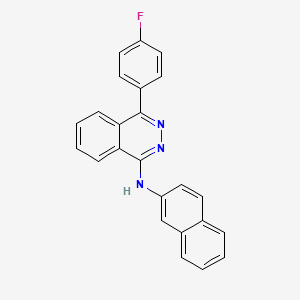
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)
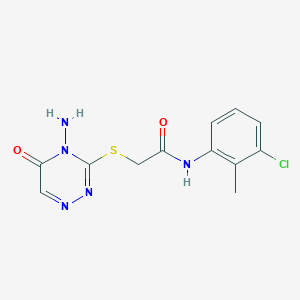
![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)
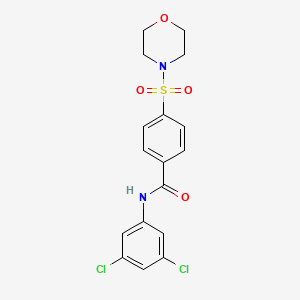
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)
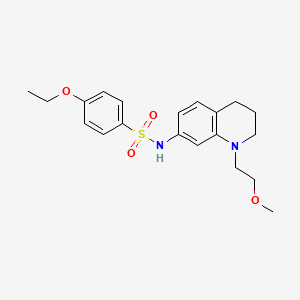
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)